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For: Researchers, scientists, and drug development professionals.

Introduction
In the continuous scaling of microelectronic devices, the reliability of copper interconnects is

paramount. Copper, due to its low resistivity and high electromigration resistance, is the

material of choice for metallization. However, its tendency to diffuse into the surrounding

dielectric materials at elevated temperatures can lead to device failure.[1][2] This necessitates

the use of a diffusion barrier layer. Traditional barriers like Tantalum Nitride (TaN) face

challenges in sub-10 nm technology nodes due to their increasing contribution to the overall

interconnect resistance as they become thinner.[1]

Rhenium-Tungsten (Re-W) alloys are emerging as promising candidates for diffusion barriers

due to their high melting points, thermal stability, and low solubility with copper.[3][4] This

application note focuses on the use of Re3W (a Rhenium-Tungsten alloy with a 3:1 atomic

ratio) as a diffusion barrier in copper interconnects. Re3W combines the high melting point and

strength of tungsten with the enhanced ductility and resistivity of rhenium, offering a potentially

superior alternative to conventional barrier materials.[5]

Properties of ReW Alloys
Rhenium-Tungsten alloys exhibit a range of desirable properties for microelectronics

applications, stemming from the "rhenium effect," which enhances the ductility and

recrystallization temperature of tungsten.[3] Key properties are summarized in the table below.
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Property W (Tungsten) Re (Rhenium)
W-Re Alloys
(General)

Melting Point (°C) 3422 3186

High, generally

between that of W and

Re

Electrical Resistivity

(µΩ·cm)
5.6 19.3

Higher than pure W,

increases with Re

content

Crystal Structure BCC HCP
BCC (for lower Re

concentrations)

Thermal Stability High High

Excellent, with high

recrystallization

temperatures

Adhesion to Cu Moderate Good

Generally good, can

be enhanced with

deposition techniques

Ductility Low High
Significantly improved

over pure Tungsten

Application of Re3W as a Diffusion Barrier
The primary function of the Re3W layer is to prevent the diffusion of copper atoms into the

adjacent dielectric layer, thereby preventing the formation of copper silicides and ensuring the

electrical integrity of the device. The workflow for integrating a Re3W diffusion barrier is

depicted below.
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Figure 1: Experimental workflow for Cu interconnect fabrication with a Re3W barrier.

Experimental Protocols
Deposition of Re3W Thin Films
a) Physical Vapor Deposition (PVD) - Sputtering

This is a common technique for depositing refractory metal barriers.

Target: A high-purity Re3W alloy target.
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Substrate: Si wafer with a thermally grown SiO2 or a low-k dielectric layer.

Deposition System: DC magnetron sputtering system.

Protocol:

Introduce the substrate into the deposition chamber.

Evacuate the chamber to a base pressure of at least 1 x 10-7 Torr.

Pre-sputter the Re3W target for 5-10 minutes with the shutter closed to clean the target

surface.

Introduce Argon (Ar) gas at a controlled flow rate to maintain a working pressure of 2-5

mTorr.

Apply a DC power of 100-300 W to the target.

Open the shutter to deposit the Re3W film on the substrate. The deposition time will

determine the film thickness (e.g., a few nanometers).

After deposition, cool the substrate in a vacuum before removal.

b) Chemical Vapor Deposition (CVD)

CVD can offer better conformal coverage for high-aspect-ratio features.

Precursors: Rhenium and Tungsten precursors (e.g., Rhenium pentachloride (ReCl5) and

Tungsten hexafluoride (WF6)).

Carrier Gas: H2 and Ar.

Substrate: Si wafer with a low-k dielectric.

Deposition System: A low-pressure CVD (LPCVD) reactor.

Protocol:

Place the substrate in the CVD reactor.
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Heat the substrate to the desired deposition temperature (e.g., 300-500 °C).

Introduce the precursor gases into the reactor at controlled flow rates. The ratio of the

precursor flow rates will determine the stoichiometry of the ReW film.

The precursor gases react on the substrate surface to form the Re3W film.

After the desired thickness is achieved, stop the precursor flow and cool the reactor under

an inert gas flow.

Characterization of the Re3W Barrier
A comprehensive characterization is crucial to evaluate the performance of the Re3W diffusion

barrier.
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Figure 2: Characterization workflow for Re3W diffusion barriers.
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X-Ray Diffraction (XRD): To determine the crystal structure and phase of the deposited

Re3W film. Amorphous or nanocrystalline structures are often preferred for diffusion barriers

as they lack grain boundaries which can act as fast diffusion paths.[6]

Transmission Electron Microscopy (TEM): To visualize the cross-section of the

Cu/Re3W/Dielectric stack, measure the film thickness and uniformity, and examine the

interface quality.

Four-Point Probe: To measure the sheet resistance of the Re3W film, from which the

electrical resistivity can be calculated.

Secondary Ion Mass Spectrometry (SIMS): To obtain a depth profile of the elemental

composition after thermal annealing. This is a direct method to assess copper diffusion

through the barrier.

Thermal Stability Test Protocol
Deposit a stack of Cu (100 nm) / Re3W (5-10 nm) / SiO2 / Si.

Anneal the samples in a vacuum or inert atmosphere (e.g., Ar or N2) at various temperatures

(e.g., 400°C, 500°C, 600°C, 700°C) for a fixed duration (e.g., 30 minutes).

After annealing, analyze the samples using:

XRD: To check for the formation of copper silicide (Cu3Si), which indicates barrier failure.

SIMS: To measure the depth profile of Cu and Si. The presence of a significant amount of

Cu in the SiO2 or Si layer signifies barrier breakdown.

Four-Point Probe: To measure the sheet resistance of the stack. A sharp increase in sheet

resistance often accompanies barrier failure due to the formation of high-resistivity

silicides.

Expected Performance and Comparison
While specific data for Re3W is not widely available, based on the properties of Re-W alloys

and other refractory metal barriers, the expected performance can be extrapolated.
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Barrier
Material

Typical
Thickness
(nm)

Resistivity
(µΩ·cm)

Failure
Temperature
(°C)

Deposition
Method(s)

TaN 5 - 20 200 - 1000 600 - 650 PVD, CVD, ALD

TiN 5 - 20 20 - 70 500 - 550 PVD, CVD, ALD

CoW 2 - 10 50 - 150 ~700 PVD, Plating

Re3W

(Expected)
2 - 10 30 - 80 > 700 PVD, CVD

The expected lower resistivity of Re3W compared to TaN at smaller thicknesses would be a

significant advantage in reducing the overall interconnect resistance. The high melting point

and thermal stability of Re-W alloys suggest that Re3W could exhibit a higher failure

temperature than conventional barriers.

Conclusion
Re3W presents a compelling case as a next-generation diffusion barrier for copper

interconnects in advanced microelectronics. Its anticipated properties of high thermal stability,

good adhesion, and potentially lower resistivity at scaled dimensions make it a promising

alternative to traditional materials. The experimental protocols outlined in this document provide

a framework for the deposition and characterization of Re3W thin films to validate their

performance as a robust diffusion barrier. Further research and optimization of deposition

processes are necessary to fully realize the potential of Re3W in future integrated circuits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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